N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
The compound N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS: 1797575-14-4) is an acetamide derivative with a molecular formula of C24H29N3O2S and a molecular weight of 423.6 g/mol . Its structure features:
- A benzo[d]oxazole heterocycle linked to a piperidine ring.
- A methylene bridge connecting the piperidine to the acetamide group.
- A 4-(isopropylthio)phenyl substituent on the acetamide moiety.
The compound’s Smiles notation is CC(C)Sc1ccc(CC(=O)NCC2CCN(c3nc4ccccc4o3)CC2)cc1, highlighting the isopropylthio group’s role in enhancing lipophilicity .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-17(2)30-20-9-7-18(8-10-20)15-23(28)25-16-19-11-13-27(14-12-19)24-26-21-5-3-4-6-22(21)29-24/h3-10,17,19H,11-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJWTIEIZWZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzo[d]oxazole-Containing Piperidine Derivatives
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (Compound 22)
- Key Differences :
- Replaces the acetamide-isopropylthio group with a propargyloxy-phenyl substituent.
- Features a methyl group on the piperidine nitrogen instead of a benzyl linkage.
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide Derivatives
- Key Differences :
- Biological Relevance :
Acetamide Derivatives with Heterocyclic Systems
N-(4-Phenyl-2-thiazolyl)acetamide
- Key Differences :
- Replaces the benzo[d]oxazole-piperidine unit with a thiazole ring.
- Synthetic Utility: Synthesized via 2-amino-thiazole acetylation, a simpler route compared to the target compound’s multi-step synthesis .
Pyrazole-Based Acetamides
- Example: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide
- Key Differences: Features a pyrazole-benzoimidazole core instead of benzo[d]oxazole-piperidine. Includes a cyano group, which may enhance electrophilic reactivity .
Pharmacologically Active Acetamides
HC030031
- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- Key Differences :
- Contains a purine ring system instead of benzo[d]oxazole.
- The isopropylphenyl group is similar to the target compound’s isopropylthio-phenyl moiety.
- Activity : A TRPV1 antagonist, highlighting acetamide’s role in modulating ion channels .
AMG517
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves coupling benzo[d]oxazole-piperidine and isopropylthio-phenyl fragments via amidation, akin to methods in .
- Biological Potential: Structural analogs suggest possible activity in neurological (via piperidine) or anti-inflammatory (via acetamide) pathways. However, empirical data on the target compound’s efficacy, selectivity, and toxicity are lacking.
- Optimization Opportunities : Introducing polar groups (e.g., hydroxyl, amine) could improve solubility, while fluorinated substituents may enhance metabolic stability .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves sequential coupling of the benzo[d]oxazole-piperidine core with the thioether-substituted phenylacetamide moiety. Key steps include:
- Piperidine functionalization : Reaction of 1-(benzo[d]oxazol-2-yl)piperidin-4-amine with methylating agents to introduce the methyl bridge.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine intermediate with 2-(4-(isopropylthio)phenyl)acetic acid.
- Purification : Column chromatography or recrystallization, monitored by TLC. Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons.
- Mass spectrometry : HRMS provides exact mass (e.g., calculated for C₂₃H₂₆N₂O₂S: 394.17 g/mol) to rule out impurities.
- IR spectroscopy : Validates amide C=O (~1650 cm⁻¹) and aromatic C-H stretches.
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Advanced: How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature control : Amide coupling proceeds optimally at 0–25°C to minimize side reactions.
- Catalyst screening : Use of DMAP or pyridine to accelerate acylation.
- Workup optimization : Acid-base extraction to isolate the product from unreacted starting materials. Yields can improve from ~40% to >70% with iterative parameter adjustments .
Advanced: What strategies resolve discrepancies in spectral data during structural elucidation?
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the piperidine methyl group and the acetamide carbonyl.
- Isotopic labeling : Use deuterated analogs to track proton environments in complex spectra.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Advanced: How can computational chemistry aid in designing derivatives of this compound?
- Docking studies : Predict binding affinity to target proteins (e.g., enzymes with sulfur-binding pockets).
- Reactivity prediction : DFT calculations (e.g., Gibbs free energy of intermediates) guide solvent/catalyst selection.
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with biological activity to prioritize synthetic targets .
Basic: What in vitro assays evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays (e.g., for kinase or protease targets) with IC₅₀ calculations.
- Cytotoxicity : MTT assay in human cell lines (e.g., HEK293) to assess therapeutic index. Positive controls (e.g., doxorubicin) and vehicle controls (DMSO) are essential .
Advanced: What approaches establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Systematic substitution of the isopropylthio group (e.g., cyclopropylthio, phenylthio) to probe steric/electronic effects.
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]oxazole for π-π stacking) via 3D alignment of active/inactive analogs.
- Metabolic stability assays : Liver microsome studies to correlate structural modifications (e.g., fluorine substitution) with half-life improvements .
Basic: What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
- First aid : Immediate rinsing with water for eye exposure; activated charcoal for accidental ingestion .
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